molecular formula C8H10N2O2S B6201678 methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate CAS No. 2109870-57-5

methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate

Cat. No.: B6201678
CAS No.: 2109870-57-5
M. Wt: 198.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group, a sulfanyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide to form a cyclopropyl dithiocarbamate intermediate. This intermediate is then reacted with an α-haloketone to form the imidazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can also interact with metal ions, affecting metalloprotein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-2-sulfanyl-1H-imidazole-5-carboxylate
  • Methyl 1-ethyl-2-sulfanyl-1H-imidazole-5-carboxylate
  • Methyl 1-propyl-2-sulfanyl-1H-imidazole-5-carboxylate

Uniqueness

Methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate involves the reaction of cyclopropylamine with carbon disulfide to form cyclopropylthiocarbamoyl sulfide, which is then reacted with ethyl chloroformate to form ethyl N-cyclopropylthiocarbamoyl-N'-ethoxycarbonylsulfenamide. This compound is then reacted with imidazole to form methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Ethyl chloroformate", "Imidazole" ], "Reaction": [ "Cyclopropylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form cyclopropylthiocarbamoyl sulfide.", "Cyclopropylthiocarbamoyl sulfide is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-cyclopropylthiocarbamoyl-N'-ethoxycarbonylsulfenamide.", "Finally, ethyl N-cyclopropylthiocarbamoyl-N'-ethoxycarbonylsulfenamide is reacted with imidazole in the presence of a base such as potassium carbonate to form methyl 1-cyclopropyl-2-sulfanyl-1H-imidazole-5-carboxylate." ] }

CAS No.

2109870-57-5

Molecular Formula

C8H10N2O2S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.